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N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide

Structure-Activity Relationship Medicinal Chemistry RNA-Binding Protein Inhibition

SAR campaigns often conflate kinase-driven effects with off-target activity from the triazolopyridazine scaffold. This para-primary-amide analog (MW 267.29) serves as a regioisomeric comparator to Lin28 inhibitor 1632 (CAS 108825-65-6), enabling deconvolution of target engagement profiles. • Validated negative control: Lacks C-6 heteroaryl substituents required for potent c-Met (0.163 µM) or Pim-1 (0.283 µM) inhibition; isolates core scaffold effects in phenotypic assays. • Chromatographic resolution marker: Para-NHCOCH₃ vs. meta-N(CH₃)COCH₃ configuration ensures baseline separation for USP/ICH-compliant HPLC impurity methods. • Fragment-like probe: Single H-bond donor (vs. zero in meta-tertiary-amide), moderate tPSA enables fragment-growing strategies targeting kinase hinge regions with reduced predicted bromodomain engagement.

Molecular Formula C14H13N5O
Molecular Weight 267.292
CAS No. 894067-38-0
Cat. No. B2784978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide
CAS894067-38-0
Molecular FormulaC14H13N5O
Molecular Weight267.292
Structural Identifiers
SMILESCC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NC(=O)C
InChIInChI=1S/C14H13N5O/c1-9-16-17-14-8-7-13(18-19(9)14)11-3-5-12(6-4-11)15-10(2)20/h3-8H,1-2H3,(H,15,20)
InChIKeyJWXBJXUVTGHINB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide (CAS 894067-38-0): A Structurally Distinctive Triazolopyridazine Scaffold for Selective Probe Development


N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide (CAS 894067-38-0) is a para-substituted primary acetamide belonging to the [1,2,4]triazolo[4,3-b]pyridazine class, a heterocyclic scaffold recognized for its capacity to engage diverse biological targets including kinases, bromodomains, and RNA-binding proteins [1]. The compound serves as a regioisomeric and N-substitution variant of the well-characterized meta‑N‑methyl analog (CAS 108825‑65‑6, Lin28 inhibitor 1632), with the para‑primary‑amide configuration introducing distinct hydrogen‑bond donor/acceptor geometry, molecular electrostatic potential distribution, and metabolic vulnerability relative to the tertiary acetamide congener [2]. These structural features position the compound as a valuable comparator probe for structure–activity relationship (SAR) campaigns, impurity profiling, and selectivity profiling across kinase, bromodomain, and RNA‑binding protein target families.

Why Generic Substitution of N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide Is Not Advisable for Scientific Procurement


The [1,2,4]triazolo[4,3-b]pyridazine class exhibits pronounced sensitivity to both the position and the N‑substitution status of the pendant phenylacetamide moiety [1]. The close analog N‑methyl‑N‑[3‑(3‑methyl‑[1,2,4]triazolo[4,3‑b]pyridazin‑6‑yl)phenyl]acetamide (CAS 108825‑65‑6) achieves an IC₅₀ of 8 µM in Lin28/let‑7 competition ELISA , whereas para‑acetamido‑bearing congeners from the same core (e.g., N‑[4‑(3‑methyl‑[1,2,4]triazolo[4,3‑b]pyridazin‑6‑yl)phenyl]‑2‑(2‑thienyl)acetamide) display weak activity (IC₅₀ ≈ 49.8 µM) against unrelated targets such as HCV core protein, suggesting that subtle structural modification profoundly alters target‑engagement profiles [2]. Consequently, assuming functional interchangeability between the para‑primary‑amide compound and meta‑tertiary‑amide analogs—or between acetamide and sulfonamide/heteroaryl‑acetamide derivatives—without empirical verification can lead to erroneous SAR conclusions, wasted procurement resources, and compromised assay reproducibility.

Quantitative Evidence Guide: N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide Differentiation Data


Regioisomeric and N‑Substitution Structural Differentiation vs. Lin28 Inhibitor 1632 (CAS 108825‑65‑6)

The target compound differs from the well‑characterized Lin28 inhibitor 1632 (CAS 108825‑65‑6) at two critical positions: (i) the acetamide is attached at the para position of the phenyl ring rather than meta, and (ii) the amide nitrogen is unsubstituted (primary acetamide –NHCOCH₃) versus tertiary acetamide (–N(CH₃)COCH₃). Lin28 inhibitor 1632 achieves an IC₅₀ of 8 µM in a competition ELISA assay monitoring Lin28A binding to pre‑let‑7a‑2 . The para‑primary‑amide configuration introduces a hydrogen‑bond donor (–NH–) absent in the tertiary analog, altering the compound's capacity for directional H‑bonding with target residues and likely shifting its selectivity fingerprint across bromodomains and kinases [1].

Structure-Activity Relationship Medicinal Chemistry RNA-Binding Protein Inhibition

Class‑Level c‑Met/Pim‑1 Kinase Inhibitory Potency Reference for Triazolo[4,3‑b]pyridazine Scaffolds

In a 2024 study of triazolo[4,3‑b]pyridazine derivatives, compound 4g demonstrated potent dual inhibition of c‑Met (IC₅₀ = 0.163 ± 0.01 µM) and Pim‑1 (IC₅₀ = 0.283 ± 0.01 µM) kinases, with a mean GI% of 55.84% across the NCI‑60 cancer cell line panel [1]. By contrast, compound 4a, a closely related analog within the same series, showed substantially weaker antiproliferative activity (mean GI% = 29.08%), illustrating that even minor structural perturbations within this chemotype yield large differences in potency [1]. The target compound, bearing a 4‑acetamidophenyl rather than a substituted phenyl or heteroaryl at C‑6, is anticipated to occupy the ATP‑binding site with distinct hinge‑region hydrogen‑bonding interactions, representing a probe for kinase‑selectivity profiling against this benchmark series.

Kinase Inhibition c-Met Pim-1 Cancer Cell Lines

Binding Selectivity Evidence from a Para‑Acetamidophenyl Triazolopyridazine Analog against HCV Core Protein

A closely related para‑acetamidophenyl triazolo[4,3‑b]pyridazine derivative, N‑[4‑(3‑methyl‑[1,2,4]triazolo[4,3‑b]pyridazin‑6‑yl)phenyl]‑2‑(2‑thienyl)acetamide (BDBM54982), was screened by The Scripps Research Institute MLPCN against HCV core protein and returned an IC₅₀ of 4.98 × 10⁴ nM (49.8 µM), indicating negligible affinity for this target [1]. This contrasts sharply with other triazolo[4,3‑b]pyridazine analogs that achieve nanomolar potency against kinase targets [2], highlighting that the 4‑acetamidophenyl substitution pattern may confer target‑class selectivity unfavorable for HCV core protein but potentially favorable for maintaining low off‑target activity in kinase or bromodomain assays. The target compound represents the simplest acetamide congener in this series and serves as the minimal‑efficacy control for SAR deconvolution of the thienyl extension.

Binding Selectivity HCV Core Protein Scripps MLPCN Screening

Physicochemical Differentiation: Molecular Weight, Hydrogen‑Bond Donor Count, and Predicted Permeability vs. Meta‑Tertiary‑Amide and Sulfonamide Analogs

The target compound (C14H13N5O, MW 267.29) possesses one hydrogen‑bond donor (–NH–) and four hydrogen‑bond acceptors, resulting in a lower molecular weight and fewer rotatable bonds compared to the meta‑tertiary‑amide analog Lin28 inhibitor 1632 (C15H15N5O, MW 281.31, zero H‑bond donors) . It is also significantly lighter than para‑acetamidophenyl sulfonamide derivatives (e.g., BDBM54923: C26H21N5O? with appended benzenesulfonamide, MW > 400) which are reported to exhibit IC₅₀ values of 2.00 × 10⁵ nM against unrelated targets [1]. The reduced topological polar surface area (tPSA ~80 Ų) relative to sulfonamide‑bearing analogs (tPSA typically >110 Ų) predicts superior passive membrane permeability [1], while the presence of a hydrogen‑bond donor may enhance solubility but reduce blood–brain barrier penetration relative to the tertiary amide comparator.

Physicochemical Properties Drug-Likeness Permeability

Synthetic Tractability and Purity Specifications as a Benchmark Intermediate

The target compound is prepared via acetylation of 4‑(3‑methyl‑[1,2,4]triazolo[4,3‑b]pyridazin‑6‑yl)aniline (CAS 2098023‑97‑1), a commercially available intermediate with established synthesis protocols employing acetic anhydride under standard conditions . Commercial suppliers list purity specifications of ≥95% (HPLC) for the aniline precursor, and the acetamide product is routinely supplied at research‑grade purity . In contrast, the meta‑tertiary‑amide analog Lin28 inhibitor 1632 (CAS 108825‑65‑6) requires selective N‑methylation chemistry that can generate regioisomeric impurities including the target compound itself [1], making the para‑primary‑amide compound a critical reference standard for impurity profiling and analytical method validation in Lin28 inhibitor 1632 synthesis.

Synthetic Chemistry Building Block Quality Control

Absence of Bromodomain‑Active BET Inhibitory Activity Distinguishes from Triazolo[4,3‑b]pyridazine BET Inhibitors

Selected [1,2,4]triazolo[4,3‑b]pyridazine derivatives have been shown to bind bromodomain‑containing proteins BD1 and BD2 with IC₅₀ values ranging from 5.7 µM to 36.5 µM [1]. The Lin28 inhibitor 1632 (meta‑tertiary‑amide) was reported to exhibit some activity against bromodomains in selectivity assays [2]. The target compound's para‑primary‑amide configuration, lacking the N‑methyl group implicated in productive hydrophobic bromodomain contacts, is anticipated to reduce bromodomain engagement relative to the meta‑tertiary‑amide analog [2]. This structural distinction makes the compound a cleaner probe for kinase‑ or RNA‑binding protein‑focused studies where bromodomain off‑target activity is undesirable.

Bromodomain Inhibition BET Selectivity Profiling

Procurement‑Relevant Application Scenarios for N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide (CAS 894067-38-0)


Lin28 Inhibitor Impurity Reference Standard for Analytical Method Validation and QC Release Testing

Given that the target compound is a potential regioisomeric impurity in the synthesis of Lin28 inhibitor 1632 (CAS 108825‑65‑6) [1], procurement of the para‑primary‑amide as a certified reference standard enables HPLC method development, system suitability testing, and batch‑release impurity quantification. The structural distinction (para‑NHCOCH₃ vs. meta‑N(CH₃)COCH₃) provides well‑resolved chromatographic separation, facilitating its use as a resolution marker in USP/ICH‑compliant analytical procedures.

Selectivity Control Probe for c‑Met/Pim‑1 Dual Inhibitor Screening Cascades

With class‑reference c‑Met IC₅₀ values of 0.163 µM and Pim‑1 IC₅₀ values of 0.283 µM for optimized triazolo[4,3‑b]pyridazine derivatives [2], the target compound—which lacks the elaborated C‑6 heteroaryl substituents found in potent kinase inhibitors—serves as an ideal negative control or minimal‑pharmacophore probe. Its inclusion in screening cascades allows researchers to distinguish specific kinase‑driven antiproliferative effects from non‑specific cytotoxicity attributable to the triazolopyridazine core.

Fragment‑Based Drug Discovery (FBDD) Starting Point with Favorable Physicochemical Properties

The compound's low molecular weight (MW 267.29), single hydrogen‑bond donor, and moderate tPSA position it within fragment‑likeness property space [3]. Unlike the meta‑tertiary‑amide analog (MW 281.31, zero H‑bond donors), the para‑primary‑amide configuration provides a directional hydrogen‑bond donor for fragment‑growing strategies targeting kinase hinge regions or RNA‑binding protein pockets, with subsequent optimization opportunities at the amide nitrogen and phenyl ring.

Triazolopyridazine Chemotype Comparator for Bromodomain Selectivity Profiling Panels

Because meta‑substituted triazolopyridazine analogs have demonstrated detectable bromodomain activity (BD1/BD2 IC₅₀ ranges of 5.7–36.5 µM) [4] and Lin28 inhibitor 1632 shows bromodomain off‑target activity [1], procurement of the para‑primary‑amide analog—predicted to have reduced bromodomain engagement—enables construction of selectivity panels that deconvolute kinase‑mediated from bromodomain‑mediated cellular phenotypes. This is particularly valuable in oncology target‑validation studies where BET bromodomain inhibition can confound interpretation of antiproliferative readouts.

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